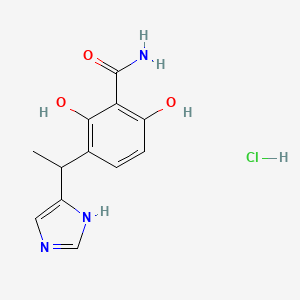
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride is a complex organic compound that features both hydroxyl and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl or imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the imidazole ring could produce different imidazole derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties .
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, pharmaceuticals, and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the imidazole ring.
3-(1H-imidazol-4-yl)propionic acid: Contains the imidazole ring but has different substituents on the benzene ring.
2,6-Dihydroxy-4-(1H-imidazol-4-yl)benzamide: Similar structure but with different positioning of the imidazole ring
Uniqueness
What sets 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride apart is the specific arrangement of its functional groups, which confer unique chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Propiedades
Número CAS |
127170-83-6 |
|---|---|
Fórmula molecular |
C12H14ClN3O3 |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
2,6-dihydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-6(8-4-14-5-15-8)7-2-3-9(16)10(11(7)17)12(13)18;/h2-6,16-17H,1H3,(H2,13,18)(H,14,15);1H |
Clave InChI |
YQBIICKULIAGEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)O)C(=O)N)O)C2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


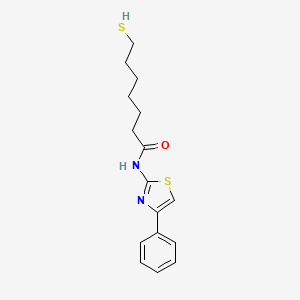
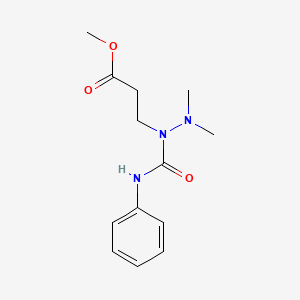
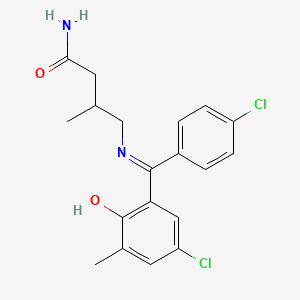
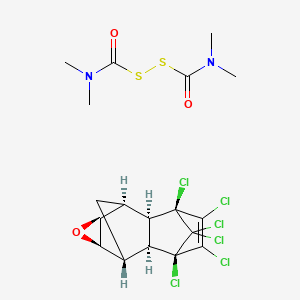
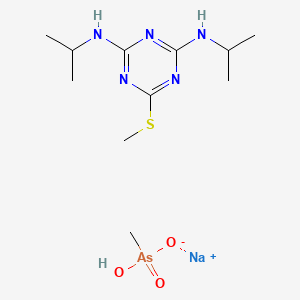

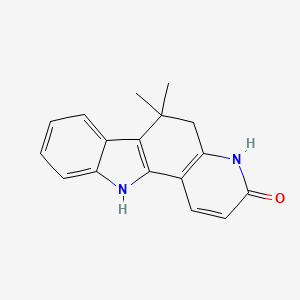

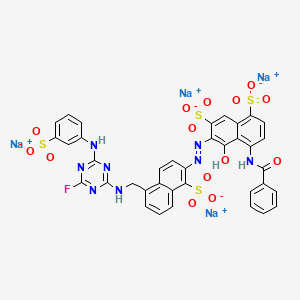
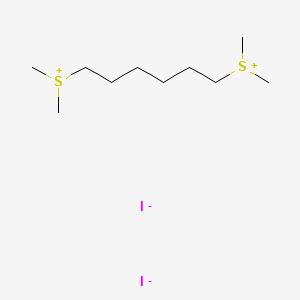
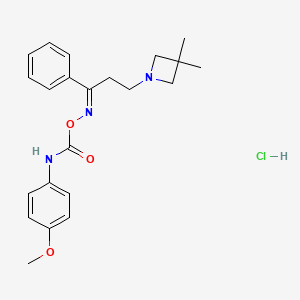
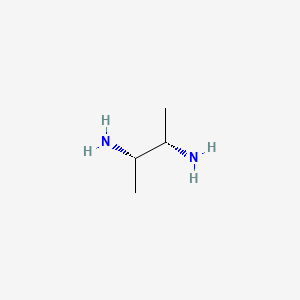
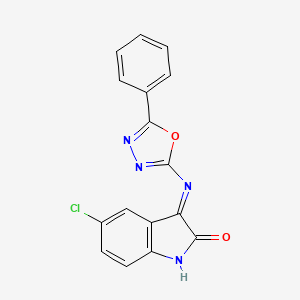
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
